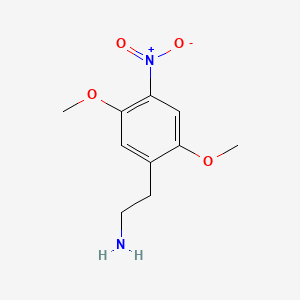

2,5-ジメトキシ-4-ニトロフェネチルアミン

概要

説明

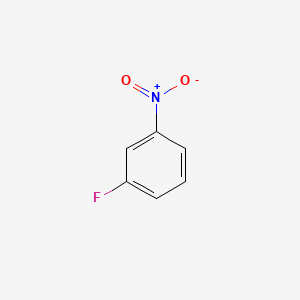

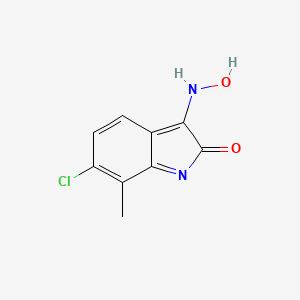

2C-N は、2,5-ジメトキシ-4-ニトロフェネチルアミンとしても知られており、2C 系に属するサイケデリックなフェネチルアミンです。アレクサンダー・シュルギンによって初めて合成され、その向精神作用で知られています。 この化合物は、ベンゼン環の 2 位と 5 位にメトキシ基が、4 位にニトロ基が存在することを特徴としています .

科学的研究の応用

2C-N has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamines.

Biology: Investigated for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.

Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.

Industry: Utilized in the synthesis of other psychoactive compounds and as a research chemical in forensic studies

作用機序

2C-N は、主にセロトニン受容体、特に 5-HT2A 受容体と 5-HT2C 受容体の活性化を通じて効果を発揮します。この化合物は、これらの受容体において部分アゴニストとして作用し、アラキドン酸の放出とそれに続く下流のシグナル伝達経路につながります。 この活性化は、2C-N に関連する向精神作用と幻覚作用をもたらします .

類似の化合物:

2C-B (2,5-ジメトキシ-4-ブロモフェネチルアミン): ニトロ基の代わりに臭素原子を持つ類似の構造です。

2C-I (2,5-ジメトキシ-4-ヨードフェネチルアミン): 4 位にヨウ素原子を含んでいます。

2C-E (2,5-ジメトキシ-4-エチルフェネチルアミン): 4 位にエチル基を持っています。

比較:

独自性: 2C-N は、ニトロ基が存在することで独特であり、鮮やかな黄色からオレンジ色の色合いなど、独自の化学的および物理的特性を与えています。

効力: 他の 2C 系化合物と比較して、2C-N は中程度の効力とより短い作用時間を持っています。

受容体親和性: 2C-N は、他の 2C 系化合物と比較して、5-HT2C 受容体に対する親和性が高く、セロトニン受容体サブタイプに関する研究に特に興味深いものとなっています

生化学分析

Biochemical Properties

It is known that this compound is a 5-hydroxytryptamine (serotonin) 2A/2C agonist . This suggests that it interacts with serotonin receptors in the brain, potentially influencing mood, cognition, and perception.

Cellular Effects

It is known that the compound can affect structural brain plasticity and cognitive flexibility . It has been shown to increase the volumes of several sensory and association areas in the brain .

Molecular Mechanism

It is known to act as an agonist at the 5-HT2A receptor . This suggests that it may exert its effects by binding to these receptors and influencing downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, a single dose of 2,5-Dimethoxy-4-nitrophenethylamine has been shown to have lasting effects on structural brain plasticity and cognitive flexibility . These effects were observed beyond the acute drug experience, suggesting that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

It has been shown that a single dose of the compound can have lasting effects on cognitive flexibility in mice .

Metabolic Pathways

準備方法

合成ルートと反応条件: 2C-N は、硫酸と硝酸を用いた 2C-H の混合酸ニトロ化によって合成されます。このプロセスには、以下の手順が含まれます。

ニトロ化: 2C-H は、硫酸と硝酸の混合物で処理され、ベンゼン環の 4 位にニトロ基が導入されます。

工業的生産方法: 2C-N の具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチでは、安全性と効率を確保するために、制御された条件下で、大規模なニトロ化反応が実施されます。 再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、高純度を実現することが不可欠です .

化学反応の分析

反応の種類: 2C-N は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で、ニトロ基をアミノ基に還元することができます。

置換: 求核置換反応によって、メトキシ基を他の官能基に置換することができます。

一般的な試薬と条件:

酸化: 一般的な試薬には、水素ガスとパラジウム触媒があります。

置換: 水酸化ナトリウムやハロアルカンなどの試薬が、求核置換反応に使用されます。

生成される主要な生成物:

ニトロ基の還元: 主要な生成物は、2,5-ジメトキシ-4-アミノフェネチルアミンです。

メトキシ基の置換: 使用される試薬に応じて、さまざまな置換フェネチルアミンが生成される可能性があります.

4. 科学研究への応用

2C-N は、以下を含むさまざまな科学研究への応用があります。

化学: フェネチルアミンの研究における分析化学の基準物質として使用されます。

生物学: セロトニン受容体、特に 5-HT2A 受容体と 5-HT2C 受容体への影響について調査されています。

医学: 特定の精神疾患の治療における潜在的な治療効果について調査されています。

類似化合物との比較

2C-B (2,5-dimethoxy-4-bromophenethylamine): Similar structure with a bromine atom instead of a nitro group.

2C-I (2,5-dimethoxy-4-iodophenethylamine): Contains an iodine atom at the 4 position.

2C-E (2,5-dimethoxy-4-ethylphenethylamine): Features an ethyl group at the 4 position.

Comparison:

Uniqueness: 2C-N is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties, such as its bright yellow to orange color.

Potency: Compared to other 2C compounds, 2C-N has a moderate potency and a shorter duration of action.

Receptor Affinity: 2C-N has a higher affinity for 5-HT2C receptors compared to some other 2C compounds, making it particularly interesting for research on serotonin receptor subtypes

特性

IUPAC Name |

2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180798 | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261789-00-8 | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-N | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

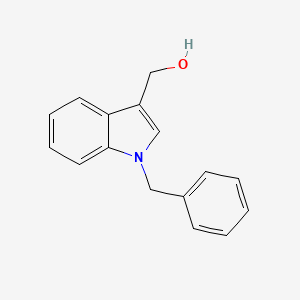

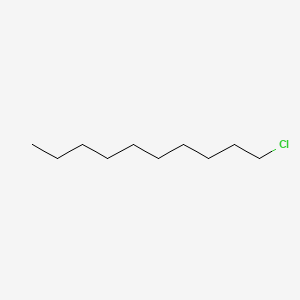

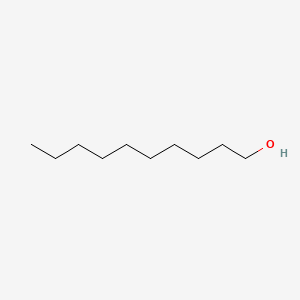

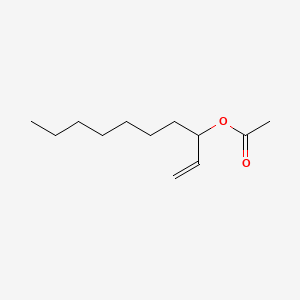

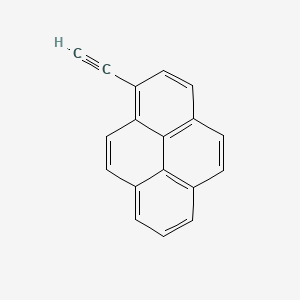

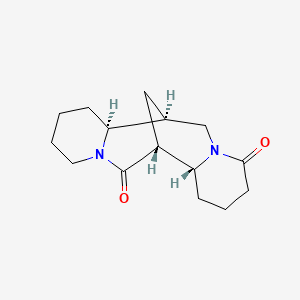

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5S,8R,9S,10S,13S,14S)-17-hydroxy-17-[(E)-2-iodoethenyl]-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1663943.png)

![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)